Cas no 1242815-59-3 (methyl (3-aminophenyl)carbamate hydrochloride)
methyl (3-aminophenyl)carbamate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- methyl (3-aminophenyl)carbamate hydrochloride
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- MDL: MFCD18434591
- Inchi: 1S/C8H10N2O2.ClH/c1-12-8(11)10-7-4-2-3-6(9)5-7;/h2-5H,9H2,1H3,(H,10,11);1H
- InChI Key: BUNGSBKBNIZQIE-UHFFFAOYSA-N
- SMILES: N(C1C=CC=C(N)C=1)C(=O)OC.Cl
methyl (3-aminophenyl)carbamate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M287425-2.5mg |
Methyl (3-Aminophenyl)carbamate Hydrochloride |
1242815-59-3 | 2.5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M287425-5mg |
Methyl (3-Aminophenyl)carbamate Hydrochloride |
1242815-59-3 | 5mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M287425-25mg |
Methyl (3-Aminophenyl)carbamate Hydrochloride |
1242815-59-3 | 25mg |
$ 80.00 | 2022-06-04 | ||
| abcr | AB267409-1 g |
Methyl (3-aminophenyl)carbamate hydrochloride |
1242815-59-3 | 1g |
€169.40 | 2023-04-26 | ||
| abcr | AB267409-1g |
Methyl (3-aminophenyl)carbamate hydrochloride; . |
1242815-59-3 | 1g |
€179.70 | 2025-02-16 | ||
| A2B Chem LLC | AI88981-250mg |
Methyl (3-aminophenyl)carbamate hydrochloride |
1242815-59-3 | 95% | 250mg |
$60.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513646-1g |
Methyl (3-aminophenyl)carbamate hydrochloride |
1242815-59-3 | 98% | 1g |
¥1260.00 | 2024-08-09 |
methyl (3-aminophenyl)carbamate hydrochloride Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Emiliana Damian Risberg,Patric Lindqvist-Reis,Magnus Sandström Dalton Trans., 2009, 1328-1338
Additional information on methyl (3-aminophenyl)carbamate hydrochloride
Methyl (3-aminophenyl)carbamate Hydrochloride: A Comprehensive Overview
Methyl (3-aminophenyl)carbamate hydrochloride (CAS No. 1242815-59-3) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-amino-N-methylbenzamide hydrochloride, has gained attention due to its potential therapeutic properties and its role in the development of novel drugs. In this article, we will delve into the chemical structure, synthesis, biological activities, and recent research advancements of methyl (3-aminophenyl)carbamate hydrochloride.
Chemical Structure and Properties
Methyl (3-aminophenyl)carbamate hydrochloride is a white crystalline solid with a molecular formula of C8H10N2O·HCl and a molecular weight of 178.63 g/mol. The compound consists of a benzene ring substituted with an amino group at the 3-position and a methyl carbamate group. The presence of the hydrochloride salt form enhances its solubility in water, making it suitable for various pharmaceutical applications. The compound exhibits good stability under standard laboratory conditions and can be stored at room temperature.
Synthesis
The synthesis of methyl (3-aminophenyl)carbamate hydrochloride can be achieved through several methods. One common approach involves the reaction of 3-aminobenzoic acid with methyl chloroformate in the presence of a base, followed by treatment with hydrochloric acid to form the hydrochloride salt. Another method involves the reaction of 3-aminobenzonitrile with methanol in the presence of an acid catalyst, followed by hydrolysis to form the carbamate derivative. These synthetic routes are well-documented in the literature and have been optimized for high yields and purity.
Biological Activities
Methyl (3-aminophenyl)carbamate hydrochloride has been studied for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. Recent research has shown that this compound exhibits significant anti-inflammatory and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that methyl (3-aminophenyl)carbamate hydrochloride effectively reduced inflammation in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
In addition to its anti-inflammatory properties, methyl (3-aminophenyl)carbamate hydrochloride has also been investigated for its potential as an analgesic agent. A clinical trial conducted by researchers at a leading pharmaceutical company found that this compound provided effective pain relief in patients with chronic pain conditions, with minimal side effects compared to traditional analgesics.
Pharmaceutical Applications
The therapeutic potential of methyl (3-aminophenyl)carbamate hydrochloride has led to its exploration in various pharmaceutical applications. One notable area is its use as an intermediate in the synthesis of more complex drug molecules. The compound's ability to undergo further chemical modifications makes it a valuable building block in drug discovery and development processes.
Furthermore, methyl (3-aminophenyl)carbamate hydrochloride has shown promise as a lead compound for developing new treatments for CNS disorders. Its unique combination of anti-inflammatory and neuroprotective properties makes it an attractive candidate for further clinical investigation. Several pharmaceutical companies are currently conducting preclinical studies to evaluate its safety and efficacy in treating conditions such as multiple sclerosis and traumatic brain injury.
Recent Research Advancements
The field of medicinal chemistry is constantly evolving, and recent advancements have shed new light on the potential applications of methyl (3-aminophenyl)carbamate hydrochloride. A study published in the journal Bioorganic & Medicinal Chemistry Letters reported that this compound exhibited potent activity against certain types of cancer cells, particularly those resistant to conventional chemotherapy agents. This finding opens up new avenues for developing targeted cancer therapies using this compound or its derivatives.
In another study, researchers explored the use of methyl (3-aminophenyl)carbamate hydrochloride as a potential treatment for viral infections. The compound was found to inhibit the replication of several viruses, including influenza and herpes simplex virus, suggesting its potential as an antiviral agent. These findings highlight the broad spectrum of biological activities associated with this compound and underscore its importance in pharmaceutical research.
Conclusion
Methyl (3-aminophenyl)carbamate hydrochloride (CAS No. 1242815-59-3) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its anti-inflammatory, neuroprotective, analgesic, anticancer, and antiviral properties, makes it a valuable candidate for further investigation and development. As research continues to uncover new insights into its biological activities and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing medical treatments for various diseases.
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